
2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
Overview
Description
2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClF3NO3S. It is known for its unique structural features, including a methoxy group, a trifluoromethyl group, and a sulfonyl chloride group attached to a pyridine ring. This compound is of significant interest in various fields of scientific research and industrial applications due to its reactivity and functional properties .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with peripheral sensory trigeminal nerves .
Mode of Action
It is likely that it interacts with its targets through a process known as Suzuki–Miyaura coupling , a type of cross-coupling reaction, used widely in organic chemistry for the synthesis of biaryls, styrenes, and alkenes .
Biochemical Pathways
It’s known that similar compounds can affect the synthesis of a neurotransmitter, a calcitonin gene-related peptide (cgrp) receptor antagonist .
Pharmacokinetics
Its physical and chemical properties such as density (13±01 g/cm3), boiling point (1729±400 °C at 760 mmHg), and vapor pressure (17±03 mmHg at 25°C) suggest that it may have significant bioavailability .
Result of Action
Similar compounds have been known to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
It’s known that it should be stored in sealed vessels in a dry environment at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to the pyridine ring. One common method includes the chlorination of 2-methoxy-4-(trifluoromethyl)pyridine using chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
Pharmaceuticals
2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications in drug development include:
- Antibacterial and Antifungal Agents : Research indicates that this compound exhibits potential antibacterial and antifungal properties by inhibiting specific enzymes or receptors involved in disease processes. For instance, it may target enzyme systems essential for bacterial cell wall synthesis .
- Anti-inflammatory and Anticancer Properties : The compound is being investigated for its potential use in developing drugs with anti-inflammatory and anticancer effects, leveraging its ability to modify biomolecules.
Agrochemicals
In agrochemical research, this compound is utilized as a building block for synthesizing herbicides and pesticides. Its structural characteristics allow it to interact effectively with biological targets in plants and pests, enhancing efficacy in agricultural applications .
Chemical Research
The compound is also used in chemical research as a building block for synthesizing more complex molecules. It facilitates the development of novel compounds with unique properties through various chemical reactions:
- Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
- Modification of Biomolecules : It is employed in studies aimed at understanding biological pathways by modifying biomolecules to investigate their interactions .
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial activity of various pyridine derivatives, including this compound. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Synthesis of Anticancer Agents
Research focused on synthesizing novel anticancer agents using this compound as an intermediate. The synthesized compounds exhibited promising cytotoxicity against cancer cell lines, warranting further investigation into their mechanisms of action .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(trifluoromethyl)pyridine: Lacks the sulfonyl chloride group but shares the methoxy and trifluoromethyl groups.
4-(Trifluoromethyl)pyridine-3-sulfonyl chloride: Similar structure but without the methoxy group.
Uniqueness
2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is unique due to the presence of all three functional groups (methoxy, trifluoromethyl, and sulfonyl chloride) on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Biological Activity
2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₅ClF₃NO₃S, with a molecular weight of approximately 275.63 g/mol. The compound features:
- A pyridine ring .
- A methoxy group that enhances solubility.
- A trifluoromethyl group that increases lipophilicity.
- A sulfonyl chloride group , which is reactive and can participate in further chemical modifications.
Synthesis
The synthesis of this compound typically involves chlorination processes, such as:
- Chlorination with chlorosulfonic acid : This method allows for the introduction of the sulfonyl chloride group under controlled conditions to maximize yield and purity.
- Alternative methods : Other synthetic routes may include the reaction of 2-methoxy-3-propylthio-4-(trifluoromethyl)pyridine with chlorine gas in the presence of pyridine and dichloromethane.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. Its mechanism is believed to involve interaction with specific enzymes or proteins essential for microbial growth, such as those involved in cell wall synthesis. For example, compounds with similar structures have been shown to inhibit bacterial growth effectively .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties against various human cancer cell lines:
- IC50 Values : Compounds structurally related to this compound exhibited IC50 values lower than traditional chemotherapeutics like Doxorubicin. For instance, one study reported IC50 values of 22.4 μM against PACA2 cells, indicating promising anticancer activity .
Mechanistic Insights
Molecular docking studies have suggested that this compound may inhibit key proteins involved in cancer progression. For example, it has been shown to down-regulate genes such as EGFR and KRAS in lung cancer cells, which are critical for tumor growth and metastasis .
Applications in Medicinal Chemistry
Due to its biological activity, this compound is being explored for:
- Drug Development : As a building block for synthesizing new pharmaceuticals targeting bacterial infections and cancer.
- Modification of Biomolecules : It can be used to modify biomolecules for studying biological pathways and interactions.
Case Studies
Several studies have highlighted the compound's potential:
- Antimicrobial Efficacy : In a comparative study, derivatives of pyridine sulfonyl chlorides were tested against various pathogens, showing effective inhibition at low concentrations .
- Cancer Research : The compound's derivatives were evaluated against multiple cancer cell lines, demonstrating superior efficacy compared to standard treatments .
Properties
IUPAC Name |
2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO3S/c1-15-6-5(16(8,13)14)4(2-3-12-6)7(9,10)11/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKFWTCEKLNOKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1S(=O)(=O)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893288 | |
Record name | 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219715-41-0 | |
Record name | 2-Methoxy-4-(trifluoromethyl)-3-pyridinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219715-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinesulfonyl chloride, 2-methoxy-4-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219715410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinesulfonyl chloride, 2-methoxy-4-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.